molecular formula C18H26N2O3 B1416541 Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate CAS No. 1423037-55-1

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate

Cat. No.: B1416541
CAS No.: 1423037-55-1
M. Wt: 318.4 g/mol
InChI Key: IAVPTJMDULLLRT-INIZCTEOSA-N
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Description

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate is a chemical compound with the molecular formula C18H26N2O3 and a molecular weight of 318.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate typically involves the formation of carbon-nitrogen (C-N) bonds. One common method is the palladium-catalyzed cross-coupling reaction, which is widely used in pharmaceutical and medicinal chemistry due to its selectivity and efficiency . The reaction conditions often involve mild temperatures and the use of palladium catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium catalysts in bulk synthesis allows for the efficient production of highly functionalized molecules, which are essential in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate
  • Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate

Uniqueness

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

benzyl N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-13(2)16(17(21)19-15-10-6-7-11-15)20-18(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12H2,1-2H3,(H,19,21)(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVPTJMDULLLRT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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